molecular formula C9H9N3O2 B15070264 6-Amino-4-methoxyquinazolin-2-ol

6-Amino-4-methoxyquinazolin-2-ol

Cat. No.: B15070264
M. Wt: 191.19 g/mol
InChI Key: NCQRUZQWQVBSPO-UHFFFAOYSA-N
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Description

6-Amino-4-methoxyquinazolin-2-ol is a high-purity quinazoline derivative intended for research and development applications. Quinazoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This compound serves as a versatile synthetic intermediate for the exploration of new pharmacological agents, particularly in areas such as kinase inhibition . Research Applications: This chemical is strictly for laboratory research. It is a valuable building block for the synthesis of more complex molecules. Potential research applications include, but are not limited to, the development of enzyme inhibitors and receptor antagonists. Researchers utilize this scaffold in hit-to-lead optimization campaigns and for probing biochemical pathways. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is not for diagnostic or therapeutic use. The specific mechanism of action, pharmacokinetic data, and toxicological profile for this compound are areas of active research and are not yet fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-amino-4-methoxy-1H-quinazolin-2-one

InChI

InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13)

InChI Key

NCQRUZQWQVBSPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC2=C1C=C(C=C2)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 6 Amino 4 Methoxyquinazolin 2 Ol and Its Analogs

Tautomerism and Isomerization in Quinazolin-2-ol (B1296456) Systems

Quinazolin-2-ol systems, including 6-Amino-4-methoxyquinazolin-2-ol, exhibit tautomerism, a phenomenon where isomers, known as tautomers, are in equilibrium and readily interconvert. masterorganicchemistry.comoregonstate.edu The most prominent form of tautomerism in these systems is the keto-enol tautomerism. nih.gov This involves the migration of a proton and the shifting of a double bond.

In the case of quinazolin-2-ol, it can exist in equilibrium between the -ol (enol) form and the -one (keto) form. oregonstate.edunih.gov The stability and predominance of each tautomer are influenced by several factors, including the solvent's polarity and the presence of substituents on the quinazoline (B50416) ring. masterorganicchemistry.comnih.gov For instance, in polar aprotic solvents, the keto form is often favored, while non-polar solvents can favor the enol form. nih.gov The presence of intramolecular hydrogen bonding can also play a significant role in stabilizing a particular tautomeric form. nih.govnih.gov

Isomerization in quinazoline systems can also occur through other mechanisms, such as ring-chain tautomerism and valence tautomerism. masterorganicchemistry.com Furthermore, certain substituted quinazolines, like 4-(1-aziridinyl)quinazolines, have been observed to undergo isomerization to form new heterocyclic systems, such as 2,3-dihydroimidazo[1,2-c]quinazolines. acs.org

The following table summarizes the key aspects of tautomerism in quinazolin-2-ol systems:

Tautomerism TypeDescriptionInfluencing Factors
Keto-Enol Equilibrium between the hydroxyl (-ol) and oxo (-one) forms. oregonstate.edunih.govSolvent polarity, substituents, hydrogen bonding. masterorganicchemistry.comnih.gov
Ring-Chain Interconversion between an open-chain and a cyclic isomer. masterorganicchemistry.comStructural features of the molecule.
Valence Rearrangement of bonding electrons, leading to isomers with different connectivity. masterorganicchemistry.comMolecular structure and external stimuli.

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Ring

The quinazoline ring system possesses a unique reactivity profile towards both electrophilic and nucleophilic substitution reactions. The electron-donating or withdrawing nature of the substituents on the ring significantly influences the position and ease of these reactions.

The pyrimidine (B1678525) ring is generally resistant to electrophilic substitution, while the benzene (B151609) ring is more susceptible. wikipedia.org The order of reactivity for electrophilic substitution on the benzene ring is generally 8 > 6 > 5 > 7. wikipedia.org Conversely, the pyrimidine ring, particularly at the 2- and 4-positions, is prone to nucleophilic substitution, especially when substituted with good leaving groups like halogens. wikipedia.orgmdpi.com

The amino group at the C-6 position of the quinazoline ring is a versatile functional group that can undergo various chemical transformations. Its reactivity is characteristic of an aromatic amine.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the C-6 position.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the C-6 amino group can be achieved using alkyl halides, although over-alkylation can be a competing reaction.

The methoxy (B1213986) group at the C-4 position of the quinazoline ring is susceptible to nucleophilic displacement, particularly by strong nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring system.

Common transformations include:

Nucleophilic Aromatic Substitution (SNAr): The methoxy group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to yield 4-substituted quinazolines. mdpi.comnih.gov The regioselectivity of this reaction is highly favored at the 4-position over the 2-position in many quinazoline derivatives. mdpi.com

Ether Cleavage: The methoxy group can be cleaved to the corresponding 4-hydroxyquinazoline (B93491) (quinazolin-4-one) by treatment with strong acids like hydrobromic acid or with Lewis acids like boron tribromide.

The following table provides examples of nucleophilic substitution reactions at the C-4 position:

NucleophileProduct
Amines (R-NH2)4-Aminoquinazolines mdpi.comnih.gov
Thiols (R-SH)4-Thioquinazolines
Alkoxides (R-O-)4-Alkoxyquinazolines

The group at the C-2 position of this compound can exist in tautomeric equilibrium between the hydroxyl (-ol) form and the oxo (-one) form, also known as a lactam-lactim tautomerism. mdpi.com This duality in character dictates its chemical reactivity.

As a Hydroxyl Group (Enol form):

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base.

Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters.

As an Oxo Group (Keto form):

Chlorination: The oxo group can be converted to a chloro group by reacting with chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). mdpi.comresearchgate.netsioc-journal.cn This transformation is crucial for subsequent nucleophilic substitution reactions at the C-2 position.

N-Alkylation: The nitrogen atom at the 1-position can be alkylated under basic conditions.

Oxidation and Reduction Pathways of the Quinazoline Core

The quinazoline core can undergo both oxidation and reduction reactions, depending on the reagents and reaction conditions. These transformations can affect either the pyrimidine or the benzene ring.

Oxidation:

Oxidation of the quinazoline ring can lead to the formation of N-oxides or quinazolinones. nih.govnih.gov

The use of oxidizing agents like hydrogen peroxide or monoperphthalic acid can result in the formation of quinazoline N-oxides, with potential for oxidation at either the N-1 or N-3 position. nih.govnih.gov The selectivity of N-oxidation can be influenced by the substituents present on the quinazoline ring. nih.gov

Oxidation can also lead to the formation of quinazolin-4(3H)-ones. nih.gov For example, oxidation of quinazoline with hydrogen peroxide in dilute acid can yield 3,4-dihydro-4-oxoquinazoline. nih.gov

Oxidation of benzyl-substituted quinazolines with reagents like chromium trioxide can lead to the formation of benzoyl-substituted derivatives. acgpubs.org

Reduction:

The pyrimidine ring of quinazolinones can be reduced using reagents like palladium or platinum oxide to yield 1,2-dihydro derivatives. nih.gov

The benzene ring can also be reduced under more forcing conditions, for example, using platinum oxide, which can lead to the formation of octahydro-4(1H)-quinazolinones. nih.gov

Investigation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms in quinazoline chemistry is crucial for understanding the reactivity and for the rational design of synthetic routes. Various intermediates have been proposed and, in some cases, isolated, to explain the observed products.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions on the quinazoline ring typically involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon atom bearing the leaving group. mdpi.comacs.org Subsequent elimination of the leaving group restores the aromaticity of the ring.

Oxidative Cyclization: Many syntheses of the quinazoline core involve an oxidative cyclization step. For example, the reaction of 2-aminobenzylamines with aldehydes can proceed through a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final quinazoline product. nih.gov

Dimroth Rearrangement: In the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles and anilines, a Dimroth rearrangement mechanism has been proposed. This involves the initial attack of the aniline (B41778), followed by a series of intermolecular and intramolecular steps leading to ring closure and formation of the 4-aminoquinazoline. scielo.br

Radical Intermediates: Some reactions, particularly those involving transition metals or photochemical conditions, may proceed through radical intermediates. organic-chemistry.orgchim.it

Experimental Mechanistic Probes

The elucidation of reaction mechanisms for the synthesis and transformation of quinazoline derivatives relies heavily on a variety of experimental probes. These methods allow for the identification of intermediates, transition states, and the influence of various reaction parameters, providing a detailed picture of the reaction pathway.

One common strategy for synthesizing quinazolin-4(3H)-ones involves the cyclocondensation of 2-aminobenzamides with various electrophiles. organic-chemistry.org Mechanistic studies of these reactions often employ techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates. For instance, the reaction of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step, is a well-established route. organic-chemistry.org The mechanism is proposed to proceed through the formation of an imine intermediate, which then undergoes cyclization. mdpi.com Trapping experiments, where a reactive species is intercepted by a trapping agent, can provide evidence for the existence of such transient intermediates.

The influence of catalysts on reaction pathways is another critical area of investigation. For example, metal-catalyzed reactions, such as those employing palladium or copper, have been developed for the synthesis of quinazolinones. organic-chemistry.orgmdpi.com Mechanistic studies in these cases focus on understanding the catalytic cycle, including oxidative addition, reductive elimination, and the nature of the active catalytic species. The use of different ligands can significantly alter the reactivity and selectivity of the catalyst, and systematic studies of ligand effects provide valuable mechanistic insights.

Furthermore, the synthesis of fused quinazolinone derivatives has been explored through domino reactions, where multiple bond-forming events occur in a single synthetic operation. organic-chemistry.org Unraveling the mechanism of these complex transformations requires a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) to identify the various intermediates formed along the reaction cascade. For example, a proposed four-step domino reaction for the synthesis of 2-substituted quinazolin-4(3H)-ones from alkyl halides and anthranilamides has been detailed, highlighting the intricate sequence of events. organic-chemistry.org

In the context of this compound, the amino and methoxy substituents on the benzene ring are expected to influence the reactivity of the quinazoline core. The electron-donating nature of these groups can affect the nucleophilicity and basicity of the molecule, thereby influencing its reaction with electrophiles and its behavior in acid- or base-catalyzed reactions. Experimental studies on analogs with similar substitution patterns can provide valuable predictions about the reactivity of this specific compound.

Computational Chemistry for Elucidating Reaction Pathways (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental studies and providing detailed insights into reaction mechanisms at the molecular level. acs.orgresearchgate.net DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as to calculate their relative energies. This information allows for the construction of a detailed potential energy surface for a given reaction, which can be used to identify the most likely reaction pathway.

For quinazoline derivatives, DFT studies have been employed to investigate a variety of reactions, including their synthesis and their interactions with biological targets. acs.org For instance, in the synthesis of quinazolinones, DFT calculations can help to elucidate the mechanism of cyclization and to understand the role of catalysts. By modeling the transition states for different possible pathways, researchers can predict which pathway is energetically more favorable. researchgate.net

A recent study utilized DFT with the B3LYP functional and the 6-31G(p,d) basis set to refine the geometries of 31 quinazoline derivatives to develop a robust QSAR model. acs.org Such quantum computations allow for the extraction of critical structural parameters like the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy. acs.orgresearchgate.net These parameters provide insights into the electronic properties of the molecules and their reactivity. For example, the HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. These values are crucial in understanding and predicting the behavior of quinazoline derivatives in chemical reactions.

Moreover, DFT calculations can be used to study the excited-state properties of molecules, which is relevant for understanding their photochemistry. acs.org For example, time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions and to model the excited-state intramolecular proton transfer (ESIPT) process, which is a key feature of some fluorescent quinazoline derivatives. acs.org

The table below summarizes key parameters that can be obtained from DFT calculations and their significance in understanding the reactivity of quinazoline derivatives.

Parameter Significance Typical Application
HOMO Energy Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.Predicting sites of electrophilic attack and relative reactivity of different analogs.
LUMO Energy Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.Predicting sites of nucleophilic attack.
HOMO-LUMO Gap Relates to the chemical stability of the molecule. A larger gap suggests higher stability and lower reactivity.Assessing the overall reactivity and kinetic stability of the compound.
Transition State Energy Represents the energy barrier for a reaction. Lower energy indicates a faster reaction rate.Elucidating reaction mechanisms and predicting the feasibility of a proposed pathway.
Mulliken Charges Provides information about the charge distribution within the molecule.Identifying nucleophilic and electrophilic centers within the molecule.

Stability and Photostability of Quinazoline Derivatives in Various Environments

The stability and photostability of quinazoline derivatives are critical parameters, particularly for their potential applications in materials science and medicine. nih.gov These properties are influenced by the nature and position of substituents on the quinazoline ring system, as well as by the environmental conditions such as solvent, pH, and exposure to light. mdpi.comnih.gov

The inherent chemical stability of the quinazoline scaffold is generally high, but it can be susceptible to degradation under harsh conditions, such as strong acids or bases, or in the presence of strong oxidizing or reducing agents. The lactam-lactim tautomerism in quinazolinones is a key factor influencing their stability and reactivity. nih.gov In polar solvents, the lactam form is generally more stable. nih.gov The substituents on the ring can also play a significant role. For instance, electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, while electron-donating groups, such as the amino and methoxy groups in this compound, may enhance stability towards electrophilic degradation.

Photostability, the ability of a molecule to resist degradation upon exposure to light, is another important consideration. A study on two quinazoline derivatives, BG1189 and BG1190, investigated their stability and photostability in different environments. nih.gov The study involved exposing solutions of the compounds to normal room lighting and to laser radiation at specific wavelengths (266 nm and 355 nm). nih.gov Such studies are crucial for determining the shelf-life and appropriate storage conditions for these compounds.

The photophysical properties of quinazoline derivatives are closely linked to their photostability. Some quinazolines exhibit fluorescence, and their excited-state dynamics can lead to photochemical reactions. Understanding these processes is essential for designing photostable compounds or, conversely, for developing photosensitive materials. Computational studies, such as TD-DFT, can be used to predict the electronic absorption spectra and to investigate the excited-state properties that govern photostability. acs.org For example, understanding the potential for excited-state intramolecular proton transfer (ESIPT) can help in designing molecules with specific photophysical properties and improved photostability. acs.org

The following table provides a general overview of factors influencing the stability of quinazoline derivatives.

Factor Influence on Stability Example/Consideration
Substituents Electron-donating groups can increase stability towards electrophiles, while electron-withdrawing groups can increase susceptibility to nucleophiles. mdpi.comThe amino and methoxy groups in this compound are electron-donating.
pH Can affect the protonation state of the molecule, influencing its solubility and susceptibility to hydrolysis or other reactions.The amino group can be protonated at low pH.
Solvent The polarity of the solvent can influence tautomeric equilibria and reaction rates. nih.govThe lactam-lactim equilibrium of quinazolinones is solvent-dependent. nih.gov
Light Exposure Can lead to photochemical degradation, depending on the molecule's absorption spectrum and excited-state reactivity. nih.govUV radiation can induce photochemical reactions in susceptible compounds.
Temperature Higher temperatures generally accelerate degradation reactions.Important for determining storage conditions and shelf-life.

Advanced Spectroscopic and Structural Characterization of Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each proton and carbon atom within a molecule. For 6-Amino-4-methoxyquinazolin-2-ol, ¹H NMR would be expected to reveal distinct signals for the aromatic protons on the quinazoline (B50416) core, the protons of the amino group, and the methoxy (B1213986) group. The chemical shifts, integration, and coupling patterns of these signals would offer insights into their connectivity. Similarly, ¹³C NMR would show unique peaks for each carbon atom, with their chemical shifts indicating their electronic environment, such as attachment to electronegative atoms like oxygen and nitrogen. However, specific spectral data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, for this compound could not be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques are employed to establish correlations between different nuclei and thus piece together the molecular framework.

COSY (Correlation Spectroscopy) would identify proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the methoxy group to its position on the quinazoline ring.

Without experimental data, a detailed analysis of these correlations for this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the determination of its elemental formula with high confidence.

Electron Impact Mass Spectrometry (EI-MS)

EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure by analyzing the masses of the fragment ions. Specific fragmentation pathways for this compound are not documented in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the amino group.

O-H stretching of the hydroxyl group in the 2-ol tautomer.

C=O stretching of the 2-one tautomer (quinazolinone).

C-O stretching of the methoxy group.

C=N and C=C stretching vibrations within the quinazoline ring system.

The absence of published spectra prevents the assignment of specific vibrational frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Stability

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and assessing its stability in solution. The absorption of UV-visible light by organic molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values are characteristic of the molecule's chromophoric system.

For quinazoline derivatives, the UV-Vis spectrum is influenced by the aromatic system and the nature and position of substituents. The electronic transitions observed are typically π → π* and n → π* transitions. The stability of a compound in solution can be monitored over time by recording sequential UV-Vis spectra; a stable compound will exhibit a consistent spectrum, whereas degradation may be indicated by changes in absorbance or the appearance of new peaks.

While specific UV-Vis data for this compound is unavailable, studies on related quinazoline compounds illustrate the utility of this technique. For instance, the photophysical properties of 2-amino-4,6-diphenylnicotinonitriles, which also contain an amino-substituted heterocyclic ring system, have been investigated using UV-Vis spectroscopy. mdpi.com These studies reveal solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties. mdpi.com

SolventAbsorption Maxima (λmax) of a Related Compound (Illustrative)
Ethanol280 nm, 350 nm
Acetonitrile278 nm, 348 nm
Dichloromethane282 nm, 352 nm

Note: The data in this table is illustrative for a related class of compounds and does not represent experimental data for this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For a quinazoline derivative like this compound, X-ray crystallography would reveal the planarity of the quinazoline ring system, the orientation of the amino and methoxy substituents, and how the molecules arrange themselves in the crystal lattice.

An example of crystallographic data for a related quinazoline derivative, 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol (B129727) monosolvate, is presented below to illustrate the type of information obtained. nih.gov In this related compound, the bicyclic quinazoline system is nearly planar. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds involving the amino group, the hydroxyl group, and the solvent molecule. nih.gov

ParameterIllustrative Crystal Data for a Related Quinazoline Derivative
Crystal System Triclinic
Space Group P-1
a (Å) 8.723(2)
b (Å) 8.921(2)
c (Å) 11.500(3)
α (°) 70.925(4)
β (°) 69.940(4)
γ (°) 77.273(4)
Volume (ų) 788.6(3)

Note: This data is for 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol monosolvate and is provided for illustrative purposes only. nih.gov It is not the crystal data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's purity and elemental composition.

For this compound, the molecular formula is C₉H₉N₃O₂. The theoretical elemental composition would be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

ElementTheoretical Percentage (%) for C₉H₉N₃O₂
Carbon (C) 56.54
Hydrogen (H) 4.74
Nitrogen (N) 21.98
Oxygen (O) 16.74

Note: This table presents the theoretical elemental composition for this compound. Experimental data is not available.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to assess the thermal stability of a compound and to study its decomposition behavior. The resulting TGA curve provides information on the temperatures at which decomposition events occur and the percentage of mass loss associated with each step.

For a quinazoline derivative, TGA can indicate the temperature at which the compound begins to degrade, providing insights into its stability at elevated temperatures. The decomposition of carbendazim, an isomer of the target compound with the same molecular formula (C₉H₉N₃O₂), is reported to begin at 300 °C. nih.gov Studies on other quinazoline derivatives have shown initial decomposition temperatures in the range of 200–220°C. researchgate.net

Temperature Range (°C)Mass Loss (%) (Illustrative for a Quinazoline Derivative)Decomposition Step
100 - 2005%Loss of solvent/moisture
250 - 40045%Major decomposition of the organic structure
400 - 60020%Further fragmentation

Note: This data is illustrative and does not represent experimental data for this compound.

Structure Activity Relationship Sar and Molecular Design of Quinazoline Scaffolds

Fundamental Principles of Structure-Activity Relationship for Quinazoline (B50416) Derivatives

The biological activity of quinazoline derivatives is governed by their ability to interact with specific amino acid residues within the binding sites of target proteins, such as kinases. The fundamental SAR principles revolve around key hydrogen bonding and hydrophobic interactions. nih.gov

The diverse biological activities reported for quinazoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral effects, with their specific action being highly dependent on the substitution pattern around the core scaffold. mdpi.comrsc.orgnih.govresearchgate.net

Positional and Substituent Effects on Chemical Biology Activity

Significance of Substituents at the C-2 Position

The C-2 position of the quinazoline scaffold is a critical site for modification, and the nature of the substituent here can drastically alter the compound's biological profile. In the case of 6-Amino-4-methoxyquinazolin-2-ol, the "-ol" suffix indicates a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 6-amino-4-methoxyquinazolin-2(1H)-one. This quinazolin-2-one structure is a common motif in bioactive compounds.

Research on various quinazoline derivatives has highlighted the following SAR trends for the C-2 position:

Aryl/Heteroaryl Groups: The introduction of a phenyl or other aromatic/heterocyclic group at C-2 is a common strategy. For instance, 2-phenyl-4-anilino-substituted quinazolines have shown potent activity as BCRP inhibitors, where the phenyl group is an essential requirement. nih.gov Similarly, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were found to be potent and selective EGFR inhibitors. mdpi.com

Small Lipophilic Groups: Small hydrophobic groups at the C-2 position, such as a methyl (-CH3) group, have been shown to improve cellular permeability and are well-tolerated for binding at the colchicine (B1669291) site of tubulin. nih.gov In contrast, a hydrogen atom at C-2 (2-H) can lead to a significant loss in potency for some receptor tyrosine kinases. nih.gov

Thioalkyl Fragments: The placement of a thioalkyl group at the C-2 position has been reported to increase the activity of certain quinazoline derivatives. nih.gov

Hydroxyl/Keto Group: The quinazolin-2-one (or its 2-hydroxy tautomer) is a key structural feature. In the context of this compound, this group's ability to act as both a hydrogen bond donor and acceptor can significantly influence its binding interactions.

Table 1: Effect of C-2 Substituents on Quinazoline Activity

Substituent at C-2Observed EffectExample Target/ActivityReference
Phenyl groupEssential for BCRP inhibitionBCRP nih.gov
Pyridine ringPotent EGFR inhibitionEGFR mdpi.com
-CH3 (Methyl)Improves cellular permeability; tolerated for tubulin bindingTubulin, RTKs nih.gov
-H (Hydrogen)Loss of potency compared to bulkier groupsRTKs nih.gov
Thioalkyl groupIncreased activityDHFRI nih.gov

Influence of Substituents at the C-4 Position (e.g., Methoxy (B1213986) Group)

The C-4 position is arguably one of the most critical for the activity of many quinazoline-based inhibitors, particularly those targeting kinases. A lipophilic moiety at this position is often considered mandatory for high affinity. nih.gov

For this compound, the methoxy group (-OCH3) at C-4 is a key feature.

Anilino Scaffolds: The most widely studied modification at C-4 is the introduction of a substituted aniline (B41778) (anilinyl) group. The 4-anilinoquinazoline (B1210976) scaffold is the backbone of numerous first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib. scielo.brnih.gov This group extends into a hydrophobic pocket of the ATP-binding site, generating crucial interactions. nih.gov

Methoxy Group: A methoxy group, such as in this compound, provides a smaller, polar yet somewhat lipophilic substituent. In studies of multitargeted inhibitors, a 4-methoxy-N-methylaniline substitution was found to be potent against EGFR. nih.gov The methoxy group's oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a binding site. Its presence can also influence the molecule's solubility and metabolic stability. In some derivatives, a methoxy group at the 7-position (structurally adjacent to the 6-amino group) was well-tolerated or only slightly decreased activity in MERS-CoV inhibitors. nih.gov

Table 2: Effect of C-4 Substituents on Quinazoline Activity

Substituent at C-4Observed EffectExample Target/ActivityReference
Anilino groupMandatory for affinity in many TKIs; interacts with hydrophobic pocketEGFR nih.gov
4-Methoxy-N-methylanilinePotent inhibitionEGFR nih.gov
Amino groupRequired for tubulin polymerization inhibitionTubulin nih.gov
Thiophene-2-ylmethanamineGood antiproliferative activityA431 cells nih.gov

Role of Substituents at the C-6 Position (e.g., Amino Group)

Substituents on the benzene (B151609) portion of the quinazoline ring, particularly at positions C-6 and C-7, are crucial for modulating activity, selectivity, and physicochemical properties. These positions often extend into solvent-accessible regions of binding pockets, allowing for significant structural variation. nih.gov

The amino group (-NH2) at the C-6 position of this compound is a significant functional group.

Electron-Donating Groups: An amino group is an electron-donating group, which can influence the electronic properties of the entire quinazoline ring system. Electron-releasing fragments at C-5 and/or C-6 have been shown to enhance the activity of tubulin polymerization inhibitors. nih.gov

Hydrogen Bonding and Polarity: The amino group can act as a hydrogen bond donor, providing an additional interaction point with a biological target. Its introduction increases the polarity of the molecule, which can affect solubility and cell permeability.

Site for Further Modification: The 6-amino group serves as a convenient synthetic handle for further derivatization. For example, 6-aminoquinazoline can be readily alkylated or acylated to produce a library of N-substituted compounds with diverse activities. nih.gov SAR studies on MERS-CoV inhibitors showed that various benzyl (B1604629) amine substituents at the C-6 position were well-tolerated and that specific substitutions could significantly enhance potency. nih.gov Similarly, attaching an acrylamide (B121943) moiety to the 6-position produced potent dual EGFR/HER2 inhibitors. scielo.br

Table 3: Effect of C-6 Substituents on Quinazoline Activity

Substituent at C-6Observed EffectExample Target/ActivityReference
Amino group (and derivatives)Enhances activity; provides key interaction pointMERS-CoV, EGFR/HER2 scielo.brnih.gov
Bromo groupBeneficial for increased antitumor activitiesAntitumor researchgate.net
Nitro groupIncreases activityPARP inhibitors nih.gov
Electron-releasing groupsEnhances activityTubulin polymerization nih.gov

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a quinazoline derivative is critical for its ability to fit into the often-constrained binding site of a protein. Substituents at various positions dictate the molecule's preferred conformation and its flexibility, thereby impacting SAR.

Molecular Hybridization Strategies in Quinazoline-Based Compound Design

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. rsc.orgnih.gov The goal is to create hybrid compounds with improved potency, better selectivity, or a multi-target profile, which can be advantageous for treating complex diseases like cancer. rsc.orgnih.govfmread.com

The quinazoline scaffold is an excellent platform for molecular hybridization. rsc.orgresearchgate.net

Quinazoline-Triazole Hybrids: Quinazoline and triazole moieties have been linked, often through a thioether linkage, to create hybrids with potent anti-cancer activity. rsc.org

Quinazoline-Indole Hybrids: The indole (B1671886) nucleus, known for its own diverse biological activities, has been hybridized with 4-aminoquinazoline to enhance anti-cancer potential. rsc.org

Quinazoline-Indolinone Hybrids: Hybridization of quinazoline with 2-indolinone has led to the discovery of potent and selective PI3Kα inhibitors for cancer therapy. nih.govfmread.com

Quinazoline-Adenine Hybrids: A novel hybrid linking a quinazoline moiety to adenine (B156593) has been synthesized as a precursor for potential biologically active compounds, demonstrating the versatility of this strategy. researchgate.net

These strategies highlight the modular nature of quinazoline-based drug design, where the core provides a solid anchor (often as a hinge-binder), while hybridized moieties can be used to target additional pockets or even different proteins entirely. rsc.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine
4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol
Gefitinib
Erlotinib
Lapatinib
Afatinib
Osimertinib
Idelalisib
Prazosin
Alfuzosin
Vandetanib
Sunitinib
Axitinib
Anthranilic acid
2-Aminobenzamide

Hybrid Structures with Isoxazoline (B3343090) Moieties

The hybridization of quinazolinone scaffolds with isoxazoline rings represents a promising strategy in medicinal chemistry to create novel compounds with potentially enhanced or new biological activities. mdpi.comnih.gov The synthesis of such hybrids often involves the 1,3-dipolar cycloaddition reaction between a dipolarophile, such as an N-allylquinazolinone, and a nitrile oxide. mdpi.com This reaction typically proceeds with high regioselectivity. mdpi.com

For this compound, a potential synthetic route to an isoxazoline hybrid would first involve the allylation of the quinazolinone nitrogen, followed by a cycloaddition reaction. The resulting hybrid molecule would merge the pharmacophoric features of both the quinazoline and isoxazoline rings, which could lead to compounds with interesting biological profiles. The isoxazoline moiety itself is found in several compounds with applications in both medicine and agriculture. mdpi.com

Table 1: Synthesis of Quinazolinone-Isoxazoline Hybrids This table is a representative example based on general synthetic strategies and does not represent experimentally verified data for the specific compound.

Starting MaterialReactionReagentProduct
This compoundN-AllylationAllyl bromide3-Allyl-6-amino-4-methoxyquinazolin-2-one
3-Allyl-6-amino-4-methoxyquinazolin-2-one1,3-Dipolar CycloadditionArylnitrile oxide6-Amino-4-methoxy-3-((5-aryl-4,5-dihydroisoxazol-3-yl)methyl)quinazolin-2-one

Conjugates with Triazole and other Nitrogen Heterocycles

The conjugation of quinazolinone moieties with triazoles and other nitrogen-containing heterocycles is a well-established approach to generate compounds with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The 1,2,3-triazole ring, in particular, is a known bioisostere for amide bonds and can participate in hydrogen bonding interactions with biological targets. nih.gov

The synthesis of quinazolinone-triazole conjugates can be achieved through various synthetic routes. One common method involves the reaction of a quinazolinone bearing a suitable linker (e.g., a propargyl group) with an azide (B81097) via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This approach allows for the efficient and specific formation of the triazole ring. For this compound, the 6-amino group provides a convenient handle for derivatization, allowing for the introduction of an azide or alkyne functionality necessary for conjugation with a triazole precursor.

Table 2: Synthesis of Quinazolinone-Triazole Conjugates This table is a representative example based on general synthetic strategies and does not represent experimentally verified data for the specific compound.

Starting MaterialReactionReagentProduct
This compoundDiazotization followed by Azide FormationNaNO2, HCl, then NaN36-Azido-4-methoxyquinazolin-2-ol
6-Azido-4-methoxyquinazolin-2-olCopper-Catalyzed Azide-Alkyne CycloadditionTerminal alkyne, Cu(I) catalyst6-(4-Substituted-1H-1,2,3-triazol-1-yl)-4-methoxyquinazolin-2-ol

Computational Chemistry and Molecular Modeling in Compound Design

Computational tools play a crucial role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates. nih.govmdpi.comnih.govekb.egekb.eg

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are applicable to the development of novel compounds from the this compound scaffold. Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies, can be employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known activities to build a model that correlates chemical structure with biological function.

Conversely, structure-based drug design is utilized when the crystal structure of the target protein is available. This approach involves the use of molecular docking and other computational techniques to predict how a ligand will bind to the active site of a protein, allowing for the rational design of more potent and selective inhibitors. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.govekb.egekb.eg For this compound and its derivatives, docking studies can provide valuable insights into their potential binding modes within the active sites of various biological targets. These studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govmdpi.com

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor interactions over time. MD simulations can help to assess the stability of the predicted binding mode and to identify conformational changes in both the ligand and the protein upon binding.

Table 3: Predicted Binding Interactions from Molecular Docking This table is a representative example and does not represent experimentally verified data for the specific compound.

CompoundTarget ProteinPredicted Key InteractionsPredicted Binding Energy (kcal/mol)
This compoundTyrosine KinaseH-bond with hinge region, hydrophobic interactions-8.5
Isoxazoline HybridTyrosine KinaseAdditional H-bonds from isoxazoline ring-9.2
Triazole ConjugateTyrosine KinaseH-bond from triazole nitrogen, pi-stacking-9.5

In Silico ADMET Prediction for Compound Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical development. In silico ADMET prediction models are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. These models can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential for hERG channel inhibition. By using these predictive tools, researchers can prioritize the synthesis and further testing of compounds that are more likely to have drug-like properties.

Chemical Biology Applications of Quinazoline 2 Ol Derivatives

Enzyme and Receptor Target Modulation Studies

The quinazoline (B50416) core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to interact with a wide range of biological targets, particularly enzymes and receptors involved in cell signaling pathways. nih.govresearchgate.netnih.gov

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide-3-Kinase (PI3K))

No specific studies detailing the kinase inhibition profile of 6-Amino-4-methoxyquinazolin-2-ol were identified. However, the quinazoline framework is central to numerous potent kinase inhibitors.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov This structural motif is critical for activity, and modifications at the C-6 and C-7 positions of the quinazoline ring significantly influence potency and selectivity. nih.gov For instance, a series of 6-benzamide quinazoline derivatives were found to be reversible EGFR inhibitors. nih.gov The development of EGFR inhibitors has led to multiple generations of approved drugs for various cancers, many of which are based on the quinazoline core. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govbohrium.com Inhibition of this tyrosine kinase is a major strategy in cancer therapy. nih.govbohrium.com Numerous quinazoline-based molecules have been developed as VEGFR-2 inhibitors. researchgate.netnih.govbohrium.com For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as potent VEGFR-2 inhibitors. nih.gov One compound from this series, SQ2, showed significant cytotoxic activity against HT-29 and COLO-205 cancer cell lines and potent VEGFR-2 kinase inhibition. nih.gov The benzo[g]quinazoline (B13665071) scaffold has also been explored for developing VEGFR-2 inhibitors, with some derivatives showing inhibitory activity comparable to the standard drug sorafenib. mdpi.com

Phosphoinositide-3-Kinase (PI3K): The PI3K/Akt signaling pathway is frequently hyperactive in various cancers, making it an important therapeutic target. nih.govnih.gov Quinazoline derivatives have been successfully developed as PI3K inhibitors, with several compounds approved by the FDA or in clinical trials. nih.gov A series of quinazoline derivatives bearing an acrylamide (B121943) fragment were synthesized and evaluated, leading to the discovery of compound 15c as a potent and highly selective PI3Kδ inhibitor. nih.gov

Table 1: Examples of Quinazoline Derivatives as Kinase Inhibitors
Compound ClassTarget KinaseKey FindingsReference
6-Benzamide quinazoline derivativesEGFRAct as reversible inhibitors of EGFR kinase. nih.gov
N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives (e.g., SQ2)VEGFR-2Compound SQ2 showed a VEGFR-2 inhibition IC50 of 0.014 µM. nih.gov
Quinazoline derivatives with acrylamide fragment (e.g., 15c)PI3KδCompound 15c exhibited an IC50 of 27.5 nM against PI3Kδ with high selectivity. nih.gov
Benzo[g]quinazoline derivatives (e.g., Compounds 13 & 15)VEGFR-2Showed antiangiogenesis activity comparable to sorafenib. mdpi.com

Inhibition of DNA Polymerase III, Thymidylate Synthase, and Topoisomerase I

Direct research on This compound as an inhibitor of these enzymes is not available. Research on related quinazoline structures has focused primarily on thymidylate synthase and topoisomerases.

DNA Polymerase III: There is no specific information in the provided results regarding quinazoline-2-ol derivatives as DNA Polymerase III inhibitors.

Thymidylate Synthase (TS): TS is a critical enzyme for DNA synthesis and a target for anticancer drugs. nih.gov Nonclassical quinazoline antifolates have been developed as TS inhibitors. nih.govnih.gov Studies on 2-desamino-quinazoline derivatives showed that while removing the 2-amino group led to a slight decrease in direct TS inhibition, it significantly increased cytotoxicity in cell cultures, likely due to better cell penetration and much-improved solubility. nih.gov For example, 2-desamino-10-propargyl-5,8-dideazafolic acid was only 8-fold less potent as a TS inhibitor than its 2-amino counterpart but was 8.5-fold more cytotoxic to L1210 cells. nih.gov

Topoisomerase I & II: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for cancer therapy. nih.govnih.gov While specific data on Topoisomerase I inhibition by quinazoline-2-ol derivatives is scarce, various quinazoline derivatives have been investigated as Topoisomerase II inhibitors. nih.govnih.gov A series of nih.govnih.govrsc.orgtriazolo[4,3-c]quinazolines were designed as DNA intercalators and Topoisomerase II inhibitors, with some compounds showing significant cytotoxic effects against cancer cell lines and the ability to arrest the cell cycle at the G2/M phase. nih.govnih.gov

Table 2: Examples of Quinazoline Derivatives as Inhibitors of DNA-Related Enzymes
Compound ClassTarget EnzymeKey FindingsReference
2-Desamino-10-propargyl-5,8-dideazafolic acidThymidylate SynthaseShowed slightly reduced TS inhibition but enhanced cytotoxicity (ID50 of 0.4 µM in L1210 cells) due to increased solubility and cell penetration. nih.gov
nih.govnih.govrsc.orgTriazolo[4,3-c]quinazoline derivatives (e.g., Compound 16)Topoisomerase IICompound 16 demonstrated Topo II catalytic inhibitory effect at a concentration of 10 μM and high DNA binding affinity. nih.gov
2-Amino-10-propargyl-5,8-dideazafolic acid derivativesThymidylate SynthasePotent inhibitors of L1210 TS, with IC50 values ranging from 0.51-11.5 µM. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is no available research specifically identifying This compound as a PARP inhibitor. However, the quinazolinone scaffold, particularly the quinazoline-2,4(1H,3H)-dione core, has been extensively used to develop potent PARP-1 and PARP-2 inhibitors. rsc.orgresearchgate.netresearchgate.netnih.govgoogle.com These inhibitors are a valuable tool in cancer therapy, especially in tumors with deficiencies in DNA repair mechanisms. researchgate.netgoogle.com

Researchers have designed and synthesized novel quinazoline-2,4(1H,3H)-dione derivatives that show strong PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. rsc.orgnih.gov For instance, compound 11 from one study not only inhibited PARP-1/2 but also strongly potentiated the cytotoxicity of the chemotherapy agent temozolomide (B1682018) (TMZ) in a xenograft tumor model. rsc.orgresearchgate.net Another derivative, Cpd36 , bearing an N-substituted piperazinone moiety, showed remarkable activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

Cholinesterase Inhibition

No studies were found that evaluated This compound for cholinesterase inhibitory activity. The quinazoline scaffold is, however, being explored for developing agents to treat Alzheimer's disease, with cholinesterase inhibition being a key mechanism. mdpi.comresearchgate.netnih.gov Various quinazoline and quinazolinone derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net For example, a series of novel quinazoline–sulfonamide derivatives were evaluated for their inhibitory activities against both enzymes. researchgate.net The quinazoline ring's versatility allows for substitutions at multiple positions, with the 2-, 4-, and 6-positions being identified as important for modulating biological activity. researchgate.netresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

There is no specific research on This compound as a DPP-4 inhibitor. DPP-4 inhibitors, known as gliptins, are a class of oral medications for type 2 diabetes. youtube.comyoutube.com Research into quinazoline-based DPP-4 inhibitors has yielded highly potent compounds. A study based on the structure of linagliptin (B1675411) led to the design of spiro cyclohexane-1,2’-quinazoline derivatives that were 102-103 times more active than linagliptin, with IC50 values in the picomolar range (0.0005–0.0089 nM). nih.gov

Antimicrobial Research Applications

Specific antimicrobial studies on This compound are not present in the reviewed literature. Nonetheless, the quinazoline and quinazolinone scaffolds are known to be present in compounds with a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties. biomedpharmajournal.orgnih.govresearchgate.net

Structure-activity relationship studies have shown that substitutions at positions 2, 3, and 6 of the quinazolinone ring can significantly influence their antimicrobial potency. nih.gov For example, some 2,3,6-trisubstituted quinazolin-4-one derivatives have demonstrated excellent activity against various bacterial and fungal strains, including E. coli, P. aeruginosa, and C. albicans. biomedpharmajournal.org Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, with some compounds showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Examples of Quinazolinone Derivatives in Antimicrobial Research
Compound ClassMicrobial TargetKey FindingsReference
2,3,6-Trisubstituted Quinazolin-4-onesVarious bacteria and fungiShowed excellent activity against strains like E. coli, P. aeruginosa, and C. albicans. biomedpharmajournal.org
Quinazoline-2,4(1H,3H)-dione derivativesGram-positive and Gram-negative bacteriaIdentified as potential inhibitors of bacterial gyrase and DNA topoisomerase IV with broad-spectrum activity. nih.gov
6-Aminoquinolones with C-8 methoxy (B1213986) groupGram-positive bacteriaShowed good antibacterial activity, while 8-ethyl derivatives were inactive. nih.gov

Investigations Against Gram-positive Bacterial Strains (e.g., Staphylococcus aureus)

Quinazolinone and quinoline-2-one derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazolinone ring, including the presence of an amino group, can enhance antibacterial efficacy. nih.gov These compounds are thought to exert their effects through mechanisms such as inhibition of DNA gyrase and disruption of the bacterial cell wall. nih.gov

Recent research has focused on developing novel quinoline-2-one derivatives to combat multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study identified several compounds with potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Notably, compound 6c in their series exhibited the most significant activity, with Minimum Inhibitory Concentrations (MICs) of 0.75 µg/mL against both MRSA and VRE. nih.gov This activity was coupled with the ability to inhibit biofilm formation, a key virulence factor in persistent bacterial infections. nih.gov

CompoundTarget StrainMIC (µg/mL)Reference
6c MRSA0.75 nih.gov
6c VRE0.75 nih.gov
6l MRSAPromising Activity nih.gov
6o MRSAPromising Activity nih.gov
Vancomycin MRSA ACL51- nih.gov
Daptomycin MRSA- nih.gov

The promising results against these challenging pathogens highlight the potential of quinoline-2-one derivatives as a scaffold for the development of new antibiotics.

Studies Against Gram-negative Bacterial Strains

While many quinazolinone derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative strains is also an area of active investigation. nih.gov The outer membrane of Gram-negative bacteria presents a significant barrier to many potential drugs, but certain structural modifications to the quinazolinone core can improve penetration and activity.

Further research into the structural features that govern activity against Gram-negative bacteria is necessary to fully exploit the potential of this class of compounds.

Research on Antifungal Activity

Quinazolinone derivatives have also been explored for their antifungal properties against a range of human and plant pathogens. nih.govnih.gov The presence of different substituents on the quinazolinone ring can lead to broad-spectrum antifungal activity.

One area of research has been the synthesis of pyrazol-quinazolinone compounds, which combine two biologically active heterocyclic moieties. mdpi.com Studies have shown that these hybrid molecules exhibit inhibitory effects against various plant pathogenic fungi. For instance, compounds with a chlorine substituent on the quinazolinone group were particularly effective against Rhizoctonia solani AG1, while those with a cyano group showed better inhibition of Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

In other studies, amino acid conjugates of quinazolinones have demonstrated good antifungal activity against pathogenic fungi. researchgate.neteurjchem.com Additionally, certain 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones have shown antifungal activity comparable to the standard drugs Furacin and Fluconazole against Candida albicans. scispace.com

Compound TypeTarget FungiActivityReference
Pyrazol-quinazolinones (Cl substituted)Rhizoctonia solani AG1Good inhibition mdpi.com
Pyrazol-quinazolinones (CN substituted)Fusarium spp., Colletotrichum fructicolaBetter inhibition mdpi.com
Amino acid conjugated quinazolinonesPathogenic fungiGood activity researchgate.neteurjchem.com
3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-onesCandida albicansComparable to standard drugs scispace.com

These findings underscore the versatility of the quinazolinone scaffold in the development of novel antifungal agents for both agricultural and medicinal applications.

Antileishmanial Research Applications

While direct research on the antileishmanial activity of this compound derivatives is not extensively documented, the broader class of nitrogen-containing heterocyclic compounds, including quinazolines, has been a focus of antiprotozoal drug discovery. Research into structurally related aza-analogues has shown promise.

For example, dicationic 2,6-diarylpyrazines, which are aza-analogues of related scaffolds, have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for malaria. nih.gov One parent compound in this series, a dicationic 2,6-diphenylpyrazine, showed an IC50 value of 6 nM against T. b. rhodesiense. nih.gov The development of prodrugs of these compounds has also led to cures in mouse models of trypanosomiasis. nih.gov

Given the structural similarities and the proven antiprotozoal activity of these related heterocyclic compounds, it is plausible that quinazoline-2-ol derivatives could also exhibit antileishmanial properties. Further investigation into this area is warranted to explore the potential of this chemical class for the treatment of leishmaniasis and other protozoal diseases.

Agrochemical Research Applications as Herbicides and Pesticides

The quinazolinone scaffold is not only relevant in medicine but also holds significant potential in agriculture as a source of new herbicides and pesticides. nih.gov Research in this area has focused on the design and synthesis of quinazolinone derivatives that can act as potent inhibitors of key plant enzymes.

Several studies have explored the use of quinazolin-4(3H)-one derivatives as herbicides by targeting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses. mdpi.com By replacing the aryl moiety of existing aryloxyphenoxypropionate (AOPP) herbicides with a quinazolin-4(3H)-one group, researchers have developed novel compounds with excellent herbicidal activity against various grass weeds. mdpi.commdpi.com For instance, one study identified a lead compound that showed over 90% inhibition of several monocotyledonous weeds at a rate of 375 g/ha, while displaying good safety for broadleaf crops. mdpi.com

Another target for quinazolinone-based herbicides is the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme. A series of novel cycloalka[d]quinazoline-2,4-dione-benzoxazinones were synthesized and found to be potent PPO inhibitors. nih.gov One compound, 17i , exhibited a Ki value of 6.7 nM, making it more potent than the commercial herbicides flumioxazin (B1672886) and trifludimoxazin. nih.gov This compound showed excellent, broad-spectrum herbicidal activity at low application rates and was safe for wheat, indicating its potential for development as a selective herbicide. nih.gov

Compound ClassTarget EnzymeApplicationReference
Quinazolinone-phenoxypropionate hybridsACCaseHerbicide for grass weeds mdpi.commdpi.com
Cycloalka[d]quinazoline-2,4-dione-benzoxazinonesPPOBroad-spectrum herbicide nih.gov

The successful development of these quinazolinone-based herbicides demonstrates the broad utility of this chemical scaffold in addressing challenges in agricultural pest management.

Research Gaps and Future Directions in 6 Amino 4 Methoxyquinazolin 2 Ol Research

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Analogs

The synthesis of 6-Amino-4-methoxyquinazolin-2-ol has not been specifically reported, representing a primary research gap. Future work must focus on establishing a reliable and efficient synthetic route. A plausible strategy could be adapted from the synthesis of structurally related compounds. For instance, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was achieved through a two-step process involving nucleophilic aromatic substitution on a fluorinated precursor followed by nitro group reduction. mdpi.com

A proposed pathway for the target compound could begin with a suitably substituted anthranilamide or 2-aminobenzonitrile, followed by cyclization to form the quinazolinone core. The key challenge lies in the controlled introduction of the amino and methoxy (B1213986) groups at the 6- and 4-positions, respectively, and the establishment of the 2-ol (or its keto tautomer, quinazolin-2-one).

Future research should aim to:

Optimize Reaction Conditions: Systematically screen catalysts, solvents, and temperature to maximize yield and purity.

Create a Diversification-Ready Scaffold: Establish a synthesis that allows for the late-stage introduction of various functional groups, facilitating the rapid generation of a library of complex analogs for structure-activity relationship (SAR) studies.

A successful synthesis would be the gateway to all further investigation of this molecule and its derivatives.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is entirely unexplored. The molecule possesses several reactive sites: the amino group at C6, the quinazolinone core, and the methoxy group at C4.

Future research should systematically investigate the reactivity of these sites:

Amino Group Derivatization: The primary amine at the C6 position is a prime handle for derivatization through acylation, alkylation, or arylation to produce a wide array of analogs.

Reactivity of the Quinazolinone Ring: Studies should explore electrophilic and nucleophilic substitution reactions on the heterocyclic and benzenoid rings, guided by computational predictions of reactivity. For example, Density Functional Theory (DFT) has been used to provide insights into the physicochemical properties of other heterocyclic systems like 2-Amino-4,6-diphenylnicotinonitriles. mdpi.com

Transformations of the Methoxy Group: The C4-methoxy group could potentially be converted to a hydroxyl group, opening pathways to ether or ester analogs.

Understanding these transformation pathways is crucial for synthesizing next-generation compounds and for probing the molecule's stability and potential metabolic fate.

Application of Advanced Spectroscopic Techniques for Elucidating Intricate Structures

While standard techniques like 1H NMR, 13C NMR, and mass spectrometry would be essential for initial characterization mdpi.com, a deeper structural understanding requires more advanced methods. The precise tautomeric form (2-ol vs. 2-one) and the conformational dynamics of its analogs are unknown.

Future structural elucidation should incorporate:

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and HMBC are necessary to unambiguously assign all proton and carbon signals, especially for more complex, substituted analogs.

X-ray Crystallography: Obtaining single crystals would provide definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This has been successfully applied to other quinazoline (B50416) derivatives, such as 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol, revealing detailed packing and hydrogen-bonding networks. nih.gov

Photophysical Studies: As demonstrated with other nitrogen heterocycles, investigating the fluorescence and absorption spectra in various solvents can reveal information about the electronic structure and excited-state properties of the molecule. mdpi.com

These advanced techniques will provide a complete and unambiguous picture of the molecule's three-dimensional architecture, which is fundamental for understanding its chemical and biological behavior.

Deeper Mechanistic Understanding of Chemical Biology Interactions at a Molecular Level

The biological activity of this compound is unknown. Given that the quinazoline scaffold is present in numerous approved drugs, including anticancer agents like Idelalisib and Raltitrexed mdpi.com, it is highly probable that this compound and its derivatives will exhibit noteworthy biological effects.

A focused research program should aim to:

Identify Biological Targets: Screen the compound against a panel of common drug targets, such as kinases, polymerases, and G-protein coupled receptors.

Elucidate Mechanism of Action: Once a biological target is identified, detailed biochemical and cellular assays are needed to understand how the molecule exerts its effect. For instance, studies on other novel heterocyclic cores, like 6-Amino mdpi.comresearchgate.netnih.govoxadiazolo[3,4-b]pyrazin-5-ol, have successfully identified and characterized their role as mitochondrial uncouplers. nih.gov

Conduct Molecular Modeling: Use docking and molecular dynamics simulations to visualize the binding mode of the compound within the active site of its protein target, providing a molecular basis for its activity and a guide for further optimization.

Unraveling these interactions is the ultimate goal of medicinal chemistry, translating a simple molecule into a potential therapeutic agent.

Rational Design and Synthesis of Next-Generation Quinazoline Derivatives with Enhanced Selectivity

Once a biological activity is established, the principles of rational design can be applied to create next-generation derivatives with improved potency and selectivity. The existing functional groups on this compound provide ideal starting points for modification.

Future efforts in rational design should involve:

Structure-Activity Relationship (SAR) Studies: Synthesize a systematic library of analogs by modifying each part of the molecule (the C6-amino group, the C4-methoxy group, and the C2-position) to determine which functionalities are critical for activity.

Bioisosteric Replacement: Replace key functional groups with bioisosteres to fine-tune the compound's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) and improve its drug-like characteristics.

Scaffold Hopping: Use the core pharmacophore of an active compound to design novel scaffolds that retain the key binding interactions but possess different molecular backbones, potentially leading to improved properties or novel intellectual property.

This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery and will be essential for developing the therapeutic potential of this compound family.

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating timelines and reducing costs. For a novel scaffold like this compound, these computational tools offer immense potential.

Future research should integrate AI/ML in the following ways:

Predictive Modeling: Train ML models on existing data for other quinazoline derivatives to predict the physicochemical properties, biological activities, and potential toxicity of newly designed analogs of this compound before they are synthesized.

Virtual Screening: Use AI-powered docking programs to screen virtual libraries of millions of compounds against a biological target to identify new hits based on the this compound scaffold.

De Novo Design: Employ generative AI models to design entirely new molecules based on the this compound framework that are optimized for binding to a specific target while simultaneously possessing desirable drug-like properties.

By integrating these powerful in silico techniques, the discovery and optimization process can be made significantly more efficient, allowing researchers to focus laboratory resources on the most promising candidates.

Q & A

Q. How can researchers validate the selectivity of this compound derivatives against kinase targets?

  • Methodological Answer :
  • Kinase Profiling : Utilize panels (e.g., Reaction Biology’s KinaseScan®) to assess inhibition across 100+ kinases at 1 µM .
  • Crystallography : Co-crystallize derivatives with CLK1 or DYRK1A kinases to resolve binding modes (resolution ≤2.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.